[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14477853
InChI: InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
SMILES:
Molecular Formula: C25H24FNO
Molecular Weight: 378.5 g/mol

[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone

CAS No.:

Cat. No.: VC14477853

Molecular Formula: C25H24FNO

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone -

Specification

Molecular Formula C25H24FNO
Molecular Weight 378.5 g/mol
IUPAC Name (4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone
Standard InChI InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
Standard InChI Key IGBHZHCGWLHBAE-UCXXKCETSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Introduction

Chemical Structure and Properties

Molecular Characteristics

[1-(5-Fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone (C₂₅H₂₄FNO) is characterized by a molecular weight of 378.5 g/mol and a deuterium substitution at five positions on the indole ring (2, 4, 5, 6, and 7) (Table 1). The deuterium atoms replace protium, creating a mass shift that distinguishes it from the non-deuterated MAM-2201 during mass spectrometric analysis.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₄FNO
Molecular Weight378.5 g/mol
IUPAC Name(4-Methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone
Canonical SMILESCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
PubChem CID137699740

The fluoropentyl side chain enhances lipid solubility, facilitating interactions with cannabinoid receptors, while the naphthalenylmethanone moiety contributes to structural rigidity.

Synthesis and Analytical Applications

Synthetic Pathways

The synthesis involves multi-step organic reactions typical of indole derivatives (Figure 1):

  • Indole Core Functionalization: Introduction of the 5-fluoropentyl group via alkylation under anhydrous conditions.

  • Deuterium Incorporation: Isotopic labeling using deuterated reagents at specified positions to ensure >99% isotopic purity.

  • Methanone Formation: Coupling the deuterated indole intermediate with 4-methylnaphthalenyl carbonyl chloride via Friedel-Crafts acylation.

Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to achieving yields >80% and minimizing byproducts.

Role in Mass Spectrometry

As an internal standard, this compound compensates for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterated structure ensures co-elution with MAM-2201 while providing distinct ion transitions (e.g., m/z 379 → 232 for the deuterated form vs. m/z 374 → 227 for MAM-2201) .

Table 2: Analytical Performance Comparison

ParameterMAM-2201Deuterated Analog
Retention Time (LC-MS)8.2 min8.2 min
Primary Ion Transition374 → 227379 → 232
Matrix Effect (Urine)-15% to +20%<±5%

Pharmacological and Toxicological Relevance

Receptor Binding Affinity

MAM-2201, the parent compound, exhibits high affinity for CB₁ (Kᵢ = 0.68 nM) and CB₂ (Kᵢ = 1.2 nM) receptors, surpassing Δ⁹-THC by >100-fold. The fluoropentyl chain enhances membrane permeability, while the naphthalenyl group stabilizes receptor interactions through hydrophobic stacking.

Metabolic Pathways

Hepatic metabolism of MAM-2201 involves:

  • Phase I: Oxidative defluorination (CYP3A4/5) yielding N-pentanoic acid metabolites .

  • Phase II: Glucuronidation (UGT1A9/2B7) of hydroxylated intermediates.

The deuterated analog’s stability under enzymatic conditions allows precise tracking of these pathways in vitro .

Challenges in Forensic Analysis

Matrix Interferences

Biological matrices (e.g., blood, urine) introduce ion suppression/enhancement, altering signal intensity. Laser Diode Thermal Desorption (LDTD) coupled with APCI-MS has been evaluated for high-throughput screening but faces limitations in resolving isobaric compounds without chromatography . The deuterated standard mitigates these issues by normalizing signal response across batches .

Carryover and Contamination

Studies using LDTD-MS/MS reported carryover ≤0.02% when analyzing sequential samples, achievable through rigorous cleaning protocols . Contamination risks are heightened in methods lacking chromatographic separation, underscoring the need for robust quality control.

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